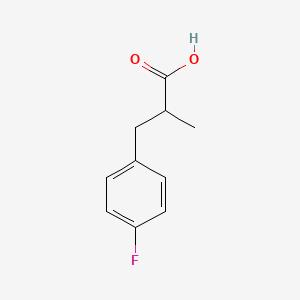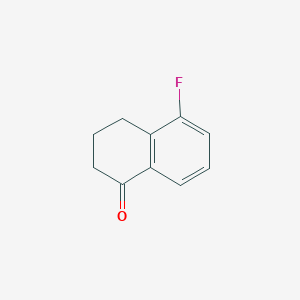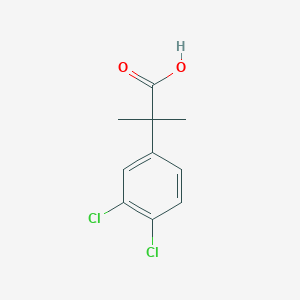
2-(3,4-Dichlorophenyl)-2-methylpropanoic acid
カタログ番号 B1339403
CAS番号:
80854-22-4
分子量: 233.09 g/mol
InChIキー: HABYUGCUALNAMM-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
説明
“2-(3,4-Dichlorophenyl)-2-methylpropanoic acid” is a chemical compound with the molecular formula C8H6Cl2O2 . It is also known by other names such as 3,4-Dichlorophenylacetic acid . The molecular weight of this compound is 205.03 g/mol .
Synthesis Analysis
The synthesis of a similar compound, 2-(3,4-dichlorophenyl)-4H-benzo[d][1,3]oxazin-4-one, was carried out using anthranilic acid and 3,4-dichlorobenzoyl chloride . The resulting compound was characterized using various spectroscopic analyses: 1D and 2D NMR, infrared, and MS .Molecular Structure Analysis
The molecular structure of “2-(3,4-Dichlorophenyl)-2-methylpropanoic acid” has been confirmed through various spectroscopic analyses, including 1D and 2D NMR, MS, and FTIR .Physical And Chemical Properties Analysis
The compound “2-(3,4-Dichlorophenyl)-2-methylpropanoic acid” has a molecular weight of 205.03 g/mol . It has a computed XLogP3 value of 3.1 , indicating its lipophilicity, which can influence its absorption and distribution within the body.科学的研究の応用
Synthesis and Anti-inflammatory Activity
- Anti-inflammatory Activity : A study by Dilber et al. (2008) investigated β-hydroxy-β-arylpropanoic acids, structurally similar to NSAIDs like ibuprofen, for their anti-inflammatory activity. They found significant anti-inflammatory activity after oral administration in compounds including 2-(9-(9-hydroxy-fluorenyl))-2-methylpropanoic acid and 3-hydroxy-3,3-diphenyl-propanoic acid. These compounds showed comparable anti-inflammatory activity to ibuprofen without causing significant gastric lesions (Dilber et al., 2008).
Phototransformation Studies
- Phototransformation in Water : Mansfield and Richard (1996) researched the photolysis of dichlorophen in an aqueous phase, identifying various products formed under different conditions. Their findings help understand the environmental fate of such compounds (Mansfield & Richard, 1996).
Molecular Docking and Structural Studies
- Molecular Docking and Spectroscopic Studies : Vanasundari et al. (2018) conducted spectroscopic and structural investigations on derivatives of butanoic acid, including 2-(3,4-Dichlorophenyl)-2-methylpropanoic acid. Their studies included molecular docking, suggesting potential biological activities and applications in pharmacology (Vanasundari et al., 2018).
Pharmaceutical Synthesis
- Synthesis of Captopril : Shimazaki et al. (1982) described the synthesis of Captopril, a medication, starting from an optically active β-hydroxy acid. This process highlights the pharmaceutical applications of related compounds (Shimazaki et al., 1982).
Glycosidation Studies
- Beta-glycosidation of Alcohols : Szpilman and Carreira (2009) discussed the use of 2-chloro-2-methylpropanoic ester in the glycosidation of sterically hindered alcohols. This showcases the compound's role in facilitating chemical reactions under mild conditions (Szpilman & Carreira, 2009).
Photocatalytic Degradation Studies
- Degradation of Chlorophenols : Lin et al. (2018) explored the use of copper-doped titanium dioxide in the degradation of chlorophenols under visible light, demonstrating an environmental application for the degradation of pollutants (Lin et al., 2018).
Enzymatic Reaction Studies
- Enzymatic Hydroxylation Studies : Beadle and Smith (1982) purified an enzyme from Acinetobacter that hydroxylates 2,4-dichlorophenol, showing potential applications in bioremediation and environmental sciences (Beadle & Smith, 1982).
特性
IUPAC Name |
2-(3,4-dichlorophenyl)-2-methylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Cl2O2/c1-10(2,9(13)14)6-3-4-7(11)8(12)5-6/h3-5H,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HABYUGCUALNAMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC(=C(C=C1)Cl)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30574885 | |
| Record name | 2-(3,4-Dichlorophenyl)-2-methylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30574885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-Dichlorophenyl)-2-methylpropanoic acid | |
CAS RN |
80854-22-4 | |
| Record name | 2-(3,4-Dichlorophenyl)-2-methylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30574885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details


To methyl 2-(3,4-dichlorophenyl)-2-methylpropanoate (22.03 g, 89.1 mmol) was added THF/water (4:1) (178 mL) and lithium hydroxide hydrate (22.4 g, 535 mmol). The reaction was then stirred at 50° C. for 3 days. The reaction mixture was acidified with 3N HCl, diluted with 200 mL of diethyl ether, added to a separatory funnel, partitioned with water, washed 2 times with 100 mL of water, separated, dried over Na2SO4, and concentrated in vacuo to give the title compound which was used without further purification. MS (m/z)=233 (M+H)+.
Quantity
22.03 g
Type
reactant
Reaction Step One





Name
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![tert-Butyl N-[(2-oxo-1,3-oxazolan-5-yl)methyl]-carbamate](/img/structure/B1339324.png)

![Tert-butyl 5-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B1339332.png)
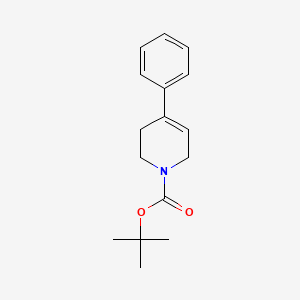
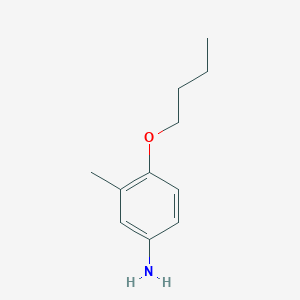
![1-Benzyl-3-bromo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1339342.png)
![3-Bromo-5-methylimidazo[1,2-a]pyridine](/img/structure/B1339347.png)
![(3aR,4R,5R,6aS)-4-((E)-3,3-Difluoro-4-phenoxybut-1-en-1-yl)-5-hydroxyhexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B1339351.png)
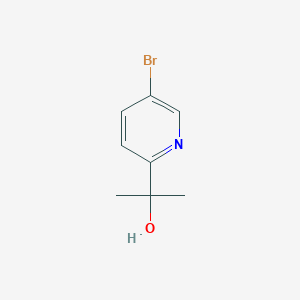
![2-[4-(1,1-Dimethylethyl)-1-cyclohexen-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1339359.png)
